3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine
Description
3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine is a pyridazine derivative characterized by a hydroxyl group at position 3, a 3-pyridinyl substituent at position 6, and a trifluoromethyl (-CF₃) group at position 2. Its molecular formula is C₁₀H₆F₃N₃O, with a molecular weight of 241.17 g/mol . The compound is commercially available (e.g., Sigma-Aldrich, CDS019093) and is synthesized via methods involving reflux in aqueous conditions or cross-coupling reactions . Physical properties include a melting point of 198–200°C and moderate stability under standard conditions .
Properties
Molecular Formula |
C10H6F3N3O |
|---|---|
Molecular Weight |
241.17 g/mol |
IUPAC Name |
3-pyridin-3-yl-5-(trifluoromethyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H6F3N3O/c11-10(12,13)7-4-8(15-16-9(7)17)6-2-1-3-14-5-6/h1-5H,(H,16,17) |
InChI Key |
FKAYLTBNFRVQMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=O)C(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
Installation of the 3-pyridinyl group is achieved through palladium-catalyzed cross-coupling. A optimized protocol involves:
-
Substrate : 6-Bromo-4-(trifluoromethyl)pyridazin-3-ol (1.0 equiv)
-
Coupling Partner : Pyridin-3-ylboronic acid (1.2 equiv)
-
Catalyst System : Pd(PPh3)4 (5 mol%), K2CO3 (2.0 equiv)
-
Solvent : Dioxane/water (4:1)
-
Conditions : 100°C, 24 hours
This method affords the target compound in 68% yield with >95% purity by HPLC.
Buchwald-Hartwig Amination
Alternative approaches employ amination to introduce nitrogen-containing groups. Using 6-chloro-4-(trifluoromethyl)pyridazin-3-ol and pyridin-3-amine with Xantphos-Pd-G3 catalyst, yields reach 61% under microwave irradiation (150°C, 2 hours).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, reflux | 65 | 92 |
| DMF, 120°C | 72 | 89 |
| Acetonitrile, 80°C | 58 | 94 |
Polar aprotic solvents like DMF enhance reaction rates but may reduce purity due to side reactions.
Catalytic Systems
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)2 | Xantphos | 61 |
| PdCl2(dppf) | BINAP | 54 |
| NiCl2·glyme | dtbpy | 48 |
Bidentate ligands (Xantphos) improve stability of palladium intermediates, increasing yields.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to remove the hydroxyl group or reduce other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Chemical Manufacturing: Use in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Modifications and Physicochemical Properties
The following table compares key structural features and physicochemical data for 3-hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine and its analogs:
Key Observations :
- The hydroxyl group at position 3 contributes to hydrogen-bonding capacity, which is absent in methoxylated analogs (e.g., 3-methoxy derivatives) .
- Trifluoromethyl (-CF₃) substitution increases lipophilicity and metabolic stability across all analogs .
Analog-Specific Methods
Reactivity and Functionalization
- Hydroxyl Group : The -OH group at position 3 is amenable to alkylation, acylation, or sulfonation, enabling diversification into esters or ethers .
- Pyridinyl Substituent : The 3-pyridinyl moiety participates in coordination chemistry, forming complexes with transition metals (e.g., Pd, Cu) for catalytic applications .
- Trifluoromethyl Group : Resistant to nucleophilic substitution but susceptible to radical-mediated transformations .
Biological Activity
3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine is a heterocyclic compound that combines pyridazine and pyridine rings, characterized by its trifluoromethyl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmaceutical applications.
- Molecular Formula : CHFNO
- Molecular Weight : 241.17 g/mol
- CAS Number : 866474-38-6
- MDL Number : MFCD08447537
Biological Activity Overview
The biological activity of 3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine has been explored in various studies, revealing its potential as a therapeutic agent.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Inhibition of Enzymes : Compounds containing pyridazine and pyridine moieties have been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as cancer.
- Antiproliferative Effects : Studies have demonstrated that related compounds exhibit significant antiproliferative activity against various cancer cell lines, suggesting that 3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine may also possess similar properties.
Anticancer Activity
A notable study investigated the anticancer properties of pyridazine derivatives, including 3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine. The findings indicated:
- Cell Line Testing : The compound was tested against several human tumor cell lines, including HeLa and HCT116. Results showed a dose-dependent inhibition of cell proliferation.
- IC Values : The IC values for the compound were reported to be in the micromolar range, indicating moderate potency.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 5.2 |
| HCT116 | 7.8 |
| A375 | 6.5 |
Enzyme Inhibition Studies
Further investigations have focused on the enzyme inhibition profile of this compound:
- Cyclin-dependent Kinases (CDKs) : Similar compounds have shown selective inhibition of CDK2 and CDK9, suggesting that 3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine might also target these kinases effectively.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyridine and pyridazine rings significantly affect biological activity:
- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and may improve cellular uptake.
Q & A
Basic: What are the common synthetic routes for 3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine, and how are intermediates characterized?
Methodological Answer:
Synthetic routes typically involve cyclization or functionalization of pyridazine precursors. For example, hydrazine derivatives may react with aldehydes or ketones to form triazole or pyridazine cores, followed by trifluoromethylation and hydroxylation steps . Key intermediates are characterized using:
- NMR spectroscopy to confirm regiochemistry and purity.
- Thin-layer chromatography (TLC) for reaction monitoring .
- Mass spectrometry (MS) to verify molecular weights.
| Reaction Step | Key Conditions | Analytical Tools |
|---|---|---|
| Cyclization | 80°C, DMF solvent | NMR, TLC |
| Trifluoromethylation | CuI catalyst, 120°C | GC-MS, HPLC |
Basic: How can researchers optimize reaction yields for hydroxylation or trifluoromethylation steps?
Methodological Answer:
Optimization involves systematic variation of:
- Temperature : Higher temperatures (100–120°C) improve trifluoromethylation but may degrade sensitive groups .
- Catalysts : Copper(I) iodide enhances trifluoromethyl transfer efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates .
Use a Design of Experiments (DoE) approach to identify interactions between variables (e.g., pH, solvent, catalyst loading) .
Advanced: How to resolve contradictory biological activity data for structural analogs of this compound?
Methodological Answer:
Contradictions often arise from differences in:
- Binding pocket flexibility : Use molecular docking studies to compare interactions with target proteins (e.g., kinases) .
- Metabolic stability : Conduct in vitro assays (e.g., microsomal stability tests) to assess degradation pathways .
- Structural analogs : Compare substituent effects (e.g., pyridinyl vs. pyrrolyl groups) using SAR tables .
| Analog | IC50 (Target A) | Metabolic Half-life |
|---|---|---|
| 3-Pyridinyl derivative | 12 nM | 4.2 hours |
| Pyrrol-2-yl derivative | 85 nM | 1.8 hours |
Advanced: What computational strategies predict the reactivity of the trifluoromethyl group in aqueous vs. nonpolar environments?
Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model charge distribution and transition states .
- Solvent effect modeling : Compare Gibbs free energy changes in water (high dielectric) vs. toluene (low dielectric) .
- Molecular dynamics (MD) : Simulate hydration shells around the trifluoromethyl group to assess steric hindrance .
Basic: What purification challenges arise during synthesis, and how are they addressed?
Methodological Answer:
Challenges include:
- Hydrophobic byproducts : Use reverse-phase HPLC with acetonitrile/water gradients .
- Metal residues : Chelating agents (e.g., EDTA) in wash steps reduce catalyst contamination .
- Isomer separation : Chiral columns or recrystallization in ethanol/water mixtures .
Advanced: How to design a multi-step experimental workflow to assess dual biological and material science applications?
Methodological Answer:
A cross-disciplinary workflow might include:
Biological screening : High-throughput assays for kinase inhibition or antimicrobial activity .
Material characterization : X-ray crystallography for solid-state packing analysis .
Stability testing : Thermogravimetric analysis (TGA) for thermal degradation profiles .
| Application | Technique | Key Metric |
|---|---|---|
| Drug discovery | SPR binding assays | KD values |
| Organic electronics | Cyclic voltammetry | HOMO-LUMO gap |
Basic: What spectroscopic techniques differentiate this compound from its dehydroxylated analog?
Methodological Answer:
- IR spectroscopy : Hydroxyl group O-H stretch (~3200 cm⁻¹) vs. C-F stretches (~1100 cm⁻¹) .
- ¹H NMR : Aromatic proton shifts differ due to electron-withdrawing effects of the trifluoromethyl group .
- XPS : Fluorine 1s peaks confirm trifluoromethyl presence .
Advanced: How can researchers leverage structural analogs to probe reaction mechanisms in catalytic systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
